molecular formula C8H9N3O2 B8816078 6-Methoxy-1,2-dihydropyrido[2,3-B]pyrazin-3(4H)-one

6-Methoxy-1,2-dihydropyrido[2,3-B]pyrazin-3(4H)-one

Cat. No.: B8816078
M. Wt: 179.18 g/mol
InChI Key: QBANBRWELABETG-UHFFFAOYSA-N
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Description

6-Methoxy-1,2-dihydropyrido[2,3-B]pyrazin-3(4H)-one is a useful research compound. Its molecular formula is C8H9N3O2 and its molecular weight is 179.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

6-methoxy-2,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-one

InChI

InChI=1S/C8H9N3O2/c1-13-7-3-2-5-8(11-7)10-6(12)4-9-5/h2-3,9H,4H2,1H3,(H,10,11,12)

InChI Key

QBANBRWELABETG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)NCC(=O)N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl N-[2-amino-6-(methyloxy)-3-pyridinyl]glycinate (40.6 g, 135 mmol) was dissolved in THF (1 L) at room temperature under argon and treated with potassium tert-butoxide (15.17 g, 135 mmol). After 2 h at room temperature saturated NH4Cl (500 ml) was added and the THF evaporated. Water (500 ml) was added followed by 20% MeOH/DCM (1 L); the insoluble material was filtered off, washed with Et2O and dried in the vacuum oven at 40° C. overnight to afford the desired product as a yellow solid (15.3 g): LCMS and NMR consistent with product (9% of oxidized material present by NMR).
Name
Ethyl N-[2-amino-6-(methyloxy)-3-pyridinyl]glycinate
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40.6 g
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reactant
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1 L
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15.17 g
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500 mL
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reactant
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Synthesis routes and methods II

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CCOC(=O)CNc1ccc(OC)nc1N
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Synthesis routes and methods III

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CCOC(=O)CNc1ccc(OC)nc1N
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